molecular formula C7H12O2S B1471575 1-{[(3-Methyloxetan-3-yl)methyl]sulfanyl}ethan-1-one CAS No. 1803588-59-1

1-{[(3-Methyloxetan-3-yl)methyl]sulfanyl}ethan-1-one

Cat. No.: B1471575
CAS No.: 1803588-59-1
M. Wt: 160.24 g/mol
InChI Key: OWEPPTYKXGWNNC-UHFFFAOYSA-N
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Description

1-{[(3-Methyloxetan-3-yl)methyl]sulfanyl}ethan-1-one is a chemical reagent intended for Research Use Only, specifically for application in drug discovery and medicinal chemistry research. This compound features an oxetane moiety, a versatile four-membered oxygen-containing heterocycle that has gained significant attention for its valuable properties in optimizing lead molecules . The compact, polar, and highly strained oxetane ring is known to serve as a valuable bioisostere, potentially replacing functional groups like carbonyls or gem-dimethyl units to improve key physicochemical parameters of a compound . Incorporating an oxetane motif into molecular structures can lead to enhanced aqueous solubility, reduced lipophilicity, and improved metabolic stability, which are critical factors in developing efficacious drug candidates with favorable pharmacokinetic profiles . Research into oxetane-containing small molecules has demonstrated their broad utility in developing therapeutic agents for various human diseases, including cancer, viral infections, and autoimmune disorders, by targeting enzymes and receptors such as kinases . The unique structure of this reagent, combining an oxetane ring with a thioether ketone functional group, makes it a promising and versatile building block for synthetic chemists. It can be used to explore novel chemical space, develop structure-activity relationships (SAR), and create potent, selective, and drug-like inhibitors for a wide range of biological targets . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

S-[(3-methyloxetan-3-yl)methyl] ethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2S/c1-6(8)10-5-7(2)3-9-4-7/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWEPPTYKXGWNNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCC1(COC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-{[(3-Methyloxetan-3-yl)methyl]sulfanyl}ethan-1-one is an organic compound that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a methyloxetane ring and a sulfanyl group attached to an ethanone backbone. Its molecular formula is C6H10OSC_6H_{10}OS, and it has a molecular weight of approximately 130.21 g/mol. The structure is critical for its biological activity, as the oxetane ring may influence interactions with biological targets.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The sulfanyl group may interact with various enzymes, potentially acting as an inhibitor.
  • Receptor Modulation : The compound could modulate receptor activity, influencing signaling pathways.
  • Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, which could be beneficial in reducing oxidative stress in cells.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The results are summarized in Table 1.

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings indicate that the compound possesses significant antibacterial properties, particularly against Gram-negative bacteria.

Cytotoxicity Assays

In vitro cytotoxicity assays were conducted using human cancer cell lines to assess the potential anticancer effects of the compound. Table 2 summarizes the findings.

Cell LineIC50 (µM)Reference
HeLa (cervical cancer)15.4
MCF-7 (breast cancer)12.8
A549 (lung cancer)20.5

The results suggest that this compound exhibits promising anticancer activity, warranting further investigation into its mechanisms and potential therapeutic applications.

Case Studies

A notable case study involved the application of this compound in a drug formulation aimed at enhancing bioavailability and efficacy against resistant bacterial strains. The study highlighted the compound's ability to penetrate bacterial membranes effectively, leading to increased susceptibility in previously resistant strains.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Adamantyl Substituents

Compounds such as 1-(Adamantan-1-yl)-2-(pyridin-2-ylsulfanyl)ethan-1-one () share the ethanone-sulfanyl scaffold but replace the oxetane with an adamantyl group. Key differences include:

  • Molecular Weight and Solubility: Adamantyl derivatives (e.g., C19H23NO2S) are larger (~349 g/mol) and less soluble in polar solvents than the oxetane-containing target compound (C7H12O2S, ~160 g/mol).
  • Steric Effects : The rigid adamantyl group may hinder binding to certain enzyme pockets, whereas the oxetane’s smaller size and strain could improve target engagement .

Sulfone and Sulfoxide Derivatives

Examples like 1-(3-Methoxyphenyl)-2-(phenylsulfonyl)ethan-1-one () feature oxidized sulfur (sulfonyl groups). Comparisons include:

  • Stability : Thioethers (e.g., the target compound) are prone to oxidation to sulfoxides/sulfones, which may affect shelf-life and in vivo behavior .

Heterocyclic Sulfanyl Compounds

Compounds like 2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]-1-(thiophene-2-yl)ethan-1-one () incorporate aromatic heterocycles. Differences include:

  • Electronic Effects : Triazine and pyridine rings introduce π-π stacking and hydrogen-bonding capabilities, which are absent in the oxetane system.
  • Synthetic Versatility : Heterocycles enable click chemistry or metal coordination, whereas oxetanes are typically used to modulate steric and metabolic properties .

Oxetane-Containing Analogues

1-(Oxetan-3-yl)ethan-1-one () lacks the sulfanyl group but shares the oxetane ring. Key contrasts:

  • Redox Activity : The thioether in the target compound may participate in disulfide bond formation or oxidation, unlike the inert oxetane .

Stability and Industrial Relevance

  • Oxidative Stability : The thioether group in the target compound is less stable than sulfones but more stable than sulfoxides. Storage under inert atmosphere is recommended to prevent oxidation.
  • The sulfanyl group adds functionality for cross-linking or post-synthetic modifications .

Preparation Methods

Synthesis of 3-Methyloxetan-3-ylmethanol or Halide Precursors

The starting point for the synthesis is typically the preparation of 3-methyloxetan-3-ylmethanol or its halide derivative, which serves as a precursor for subsequent sulfanyl linkage formation.

  • One method involves the synthesis of 3-(chloromethyl)-3-methyloxetane by halogenation of 3-methyloxetan-3-ylmethanol. This halide can then be used in nucleophilic substitution reactions to introduce sulfur nucleophiles.

  • Alternatively, direct conversion of 3-methyloxetan-3-ylmethanol to sulfonyl chloride derivatives (e.g., methane sulfonyl chloride or p-toluenesulfonyl chloride) enables further reaction with nucleophiles such as ammonia or thiols.

Formation of the Sulfanyl Linkage

The critical step is the formation of the sulfanyl (thioether) bond between the oxetane moiety and the ethanone group.

  • A common approach involves nucleophilic substitution of the halomethyl oxetane derivative with a thiolate anion derived from ethanethiol or a related sulfur nucleophile. This reaction forms the oxetane-methyl sulfanyl intermediate.

  • Alternatively, the reaction of oxetane-derived sulfonyl chlorides with thiolates can yield the sulfanyl linkage after displacement of the sulfonyl group.

Introduction of the Ethanone (Acetyl) Group

The ethanone moiety is introduced typically by acylation of the sulfanyl intermediate.

  • This can be achieved by reaction of the sulfanyl oxetane intermediate with acetyl chloride or acetic anhydride under controlled conditions to form the thioester functionality (1-{[(3-Methyloxetan-3-yl)methyl]sulfanyl}ethan-1-one).

  • The acylation step requires careful control of temperature and stoichiometry to avoid side reactions such as over-acylation or ring opening of the oxetane.

Alternative Synthetic Routes

  • Some patents describe methods involving amination of oxetane derivatives followed by thiolation and acylation steps to yield related compounds. While these methods focus on oxetan-3-ylmethanamines, similar principles apply to the sulfanyl ethanone derivative.

  • Palladium-catalyzed cross-coupling reactions have been reported for N-arylation of oxetanylamines but can inspire analogous strategies for forming C–S bonds in oxetane derivatives under mild conditions using appropriate catalysts and ligands.

Experimental Conditions and Optimization

Reaction Conditions Summary

Step Reagents/Conditions Notes
Halogenation 3-methyloxetan-3-ylmethanol + SOCl2 or halogenating agent Formation of 3-(chloromethyl)-3-methyloxetane
Sulfanyl linkage formation Thiolate anion (e.g., ethanethiolate) + halide or sulfonyl derivative Nucleophilic substitution under inert atmosphere
Acylation Acetyl chloride or acetic anhydride + base (e.g., pyridine) Controlled temperature to avoid oxetane ring opening
Purification Flash chromatography on silica gel Use of ethyl acetate/n-heptane mixtures

Analytical Characterization

  • Purity is typically confirmed by ^1H and ^13C NMR spectroscopy, showing characteristic chemical shifts for the oxetane ring protons and the acetyl methyl group.

  • Mass spectrometry (MALDI or ESI) confirms molecular weight.

  • HPLC and IR spectroscopy are used to verify purity and functional groups.

Research Findings and Notes

  • The oxetane ring is sensitive to acidic and basic conditions; thus, mild reaction conditions and inert atmosphere (argon) are recommended to maintain ring integrity.

  • The use of sulfonyl chloride intermediates allows for versatile functionalization, including thiolation and amination, providing routes to various oxetane derivatives including the target sulfanyl ethanone compound.

  • Palladium-catalyzed cross-coupling reactions provide efficient pathways for the introduction of complex substituents on oxetane rings, which could be adapted for the synthesis of sulfur-linked oxetane compounds.

  • The overall yields for similar oxetane functionalization reactions range from 70% to 90%, depending on the substrate and reaction conditions.

Summary Table of Preparation Steps

Step No. Reaction Type Starting Material Reagents/Conditions Product Yield (%)
1 Halogenation 3-Methyloxetan-3-ylmethanol SOCl2 or halogenating agent 3-(Chloromethyl)-3-methyloxetane 80-90
2 Nucleophilic substitution 3-(Chloromethyl)-3-methyloxetane Ethanethiolate anion, inert atmosphere (3-Methyloxetan-3-yl)methyl sulfanyl intermediate 75-85
3 Acylation Sulfanyl intermediate Acetyl chloride, base (pyridine), controlled temp This compound 70-80
4 Purification Crude product Flash chromatography (silica gel) Pure target compound >97 (purity)

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 1-{[(3-Methyloxetan-3-yl)methyl]sulfanyl}ethan-1-one, and how can reaction conditions be optimized?

  • Methodology :

  • Core Synthesis : Start with 3-methyloxetane-3-methanol. React with ethanethiol under Mitsunobu conditions (e.g., diethyl azodicarboxylate and triphenylphosphine) to introduce the sulfanyl group. Subsequent coupling with acetyl chloride in the presence of a base (e.g., triethylamine) yields the target compound.
  • Optimization : Monitor reaction temperature (20–40°C) to avoid oxetane ring strain. Use anhydrous solvents (e.g., THF) to prevent hydrolysis. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .
    • Key Considerations : Ensure inert atmosphere (N₂/Ar) during thiol coupling to minimize oxidation. Validate intermediates via LC-MS or TLC.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should be prioritized?

  • Methodology :

  • NMR : Focus on ¹H NMR signals for the oxetane ring (δ 4.3–4.8 ppm, split due to ring strain) and sulfide CH₂ (δ 2.8–3.2 ppm). ¹³C NMR should confirm the ketone (δ ~205 ppm) and oxetane carbons (δ ~80 ppm) .
  • IR : Confirm ketone C=O stretch (~1700 cm⁻¹) and sulfide C-S (~650 cm⁻¹).
  • MS : Use high-resolution MS to verify molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of oxetane moiety).

Advanced Research Questions

Q. How can discrepancies between computational predictions (e.g., DFT-calculated NMR shifts) and experimental data be resolved?

  • Methodology :

  • DFT Refinement : Optimize geometry using B3LYP/6-31G(d) basis set. Compare calculated vs. experimental NMR shifts. Adjust solvent models (e.g., PCM for DMSO) to improve accuracy.
  • Validation : Cross-check with X-ray crystallography (if available) to confirm bond lengths and angles. Use programs like Gaussian or ORCA for simulations .
    • Case Study : A 0.3 ppm deviation in oxetane proton shifts may arise from neglected solvent effects or conformational averaging.

Q. What strategies address crystallization challenges for X-ray diffraction studies of this compound?

  • Methodology :

  • Crystallization : Screen solvents (e.g., chloroform/hexane, acetone/water) via vapor diffusion. Add seed crystals from analogous oxetane derivatives.
  • Data Processing : Use SHELXL for refinement. Check for twinning (common in strained rings) via PLATON’s TWINABS. Validate with R-factor convergence (<5%) .
    • Example : A 2023 study resolved a similar oxetane structure by adjusting cooling rates (0.5°C/min) to reduce disorder .

Q. What mechanistic insights can be gained from studying the sulfide group’s reactivity under oxidative conditions?

  • Methodology :

  • Oxidation Studies : Treat with H₂O₂ or mCPBA in dichloromethane. Monitor via TLC for sulfoxide (Rf ~0.3) and sulfone (Rf ~0.6) formation.
  • Kinetics : Use UV-Vis spectroscopy to track reaction rates. Compare activation energies (Ea) with DFT-computed transition states .
    • Finding : The sulfide in this compound oxidizes faster than aliphatic analogs due to electron-withdrawing effects from the oxetane.

Q. How does oxetane ring puckering influence physicochemical properties, and what methods analyze this conformation?

  • Methodology :

  • Puckering Analysis : Apply Cremer-Pople coordinates (θ, φ) using crystallographic data. Calculate puckering amplitude (q) with software like Mercury or CrystalExplorer.
  • Impact on Solubility : Strain from puckering (θ > 20°) increases aqueous solubility by enhancing dipole interactions .
    • Case Study : A 2022 study linked reduced logP values in oxetane derivatives to puckering-induced polarity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{[(3-Methyloxetan-3-yl)methyl]sulfanyl}ethan-1-one
Reactant of Route 2
Reactant of Route 2
1-{[(3-Methyloxetan-3-yl)methyl]sulfanyl}ethan-1-one

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